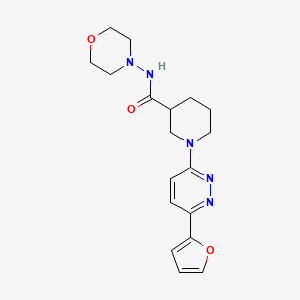

1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyridazine ring, and a morpholinopiperidine moiety

Preparation Methods

The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the furan and pyridazine intermediates, followed by their coupling with the morpholinopiperidine moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide can be compared with other similar compounds, such as:

2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: This compound also features a furan ring and has been studied for its antibacterial activity.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are investigated for their anti-tubercular activity

Biological Activity

1-(6-(Furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is believed to exert its biological effects through multiple pathways:

- Androgen Receptor Modulation : Similar compounds have shown promise as selective androgen receptor modulators (SARMs), suggesting that this compound may also interact with androgen receptors, potentially acting as an antagonist in conditions like prostate cancer .

- Inhibition of Key Enzymes : The structural characteristics of the compound suggest that it may inhibit enzymes involved in critical metabolic pathways. For instance, related compounds have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key player in cell proliferation and survival pathways .

Biological Activities

Several studies have evaluated the biological activities associated with this compound and its analogs:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, these compounds have been shown to inhibit the proliferation of prostate cancer cell lines effectively. The mechanism typically involves antagonism at the androgen receptor level, leading to reduced tumor growth and survival rates in preclinical models .

Analgesic and Anti-inflammatory Effects

Some derivatives of pyridazinones have been tested for their analgesic and anti-inflammatory activities. These studies utilized various animal models to assess pain relief and inflammation reduction, demonstrating promising results that warrant further investigation into similar compounds .

Study 1: Prostate Cancer Cell Lines

A study investigated the effects of a related compound on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting high potency. The study highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent.

Study 2: In Vivo Analgesic Activity

In a separate study assessing the analgesic properties, the compound was administered to rodents using both the acetic acid-induced writhing test and the hot plate test. Results showed significant reductions in pain responses compared to control groups, indicating its efficacy as an analgesic agent.

Research Findings Summary Table

| Biological Activity | Mechanism | Model Used | Results |

|---|---|---|---|

| Anticancer | Androgen receptor antagonism | Prostate cancer cell lines | Dose-dependent inhibition of proliferation |

| Analgesic | Unknown (potential central action) | Rodent models | Significant reduction in pain responses |

| Anti-inflammatory | Inhibition of inflammatory mediators | Rodent models | Reduced signs of inflammation |

Properties

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c24-18(21-23-8-11-25-12-9-23)14-3-1-7-22(13-14)17-6-5-15(19-20-17)16-4-2-10-26-16/h2,4-6,10,14H,1,3,7-9,11-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSXKHFEDMJWLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.